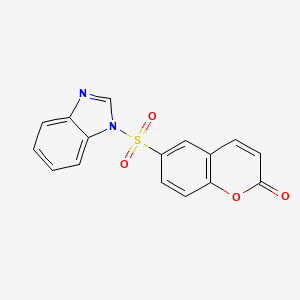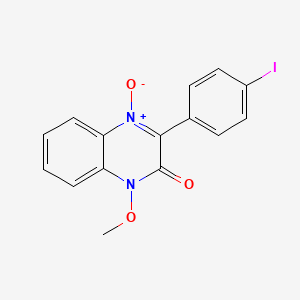![molecular formula C14H23BrClNO3 B4238160 2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride](/img/structure/B4238160.png)
2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride
Übersicht
Beschreibung
2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPEME HCl and is a white crystalline powder with a molecular formula of C14H23BrClNO3.
Wissenschaftliche Forschungsanwendungen
BPEME HCl has been found to have potential applications in various fields of scientific research. One of the primary research areas where BPEME HCl has been studied is in the field of cancer research. Studies have shown that BPEME HCl has anticancer properties and can inhibit the growth of cancer cells. BPEME HCl has also been studied for its potential use as an antifungal agent, as it has been found to be effective against several types of fungi.
Wirkmechanismus
The mechanism of action of BPEME HCl is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes in cells. Specifically, BPEME HCl has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and division. By inhibiting this enzyme, BPEME HCl can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
BPEME HCl has been found to have several biochemical and physiological effects. Studies have shown that BPEME HCl can induce apoptosis, which is the process of programmed cell death. BPEME HCl has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. Additionally, BPEME HCl has been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPEME HCl in lab experiments is that it has been found to be relatively safe and non-toxic. Additionally, BPEME HCl is stable and can be easily synthesized in the lab. However, one of the limitations of using BPEME HCl in lab experiments is that it has not been extensively studied in vivo, and its efficacy in animal models is not well-established.
Zukünftige Richtungen
There are several future directions for research on BPEME HCl. One area of research could focus on further elucidating the mechanism of action of BPEME HCl, which could help identify potential targets for cancer therapy. Additionally, future research could focus on studying the efficacy of BPEME HCl in animal models and clinical trials. Finally, research could also focus on developing novel derivatives of BPEME HCl that could have improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
2-[5-bromo-2-ethoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO3.ClH/c1-3-5-16-10-11-8-13(18-4-2)14(9-12(11)15)19-7-6-17;/h8-9,16-17H,3-7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMOEFXNHNYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1Br)OCCO)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-chlorobenzyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4238081.png)
![1-{[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4238083.png)
![N-[2-(4-acetyl-1-piperazinyl)ethyl]isonicotinamide](/img/structure/B4238091.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-fluorobenzamide](/img/structure/B4238115.png)

![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4238126.png)

![N-ethyl-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238136.png)
![{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B4238154.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4238165.png)
![11-(2-phenylethyl)-3-(tetrahydro-2-furanylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4238175.png)
![(3-methoxypropyl)[4-nitro-2-(1-piperazinylcarbonyl)phenyl]amine](/img/structure/B4238181.png)
![3-bromo-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4238189.png)
![N-{3-[(3,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4238202.png)